N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(3,4-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a small-molecule acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor-binding affinity due to halogen interactions . The acetamide linker provides conformational flexibility, while the 4-phenylpiperazine moiety may contribute to interactions with central nervous system (CNS) targets, such as dopamine or serotonin receptors, based on structural analogs .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCHFBWMGMZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 4-phenylpiperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antipsychotic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-2-(4-((4-Fluorophenyl)Sulfonyl)Piperazin-1-yl)Acetamide
- Structural Difference : The 4-phenylpiperazine group is replaced with a 4-((4-fluorophenyl)sulfonyl)piperazine moiety .
- The 4-fluorophenyl substituent may enhance metabolic stability compared to the phenyl group in the parent compound.
- Pharmacological Relevance : Sulfonyl groups are common in protease inhibitors or kinase modulators, suggesting possible applications in enzyme-targeted therapies.
BD 1008 and BD 1047 (Sigma Receptor Ligands)
- Structural Difference: These compounds feature a 3,4-dichlorophenethylamine core linked to pyrrolidine or dimethylamino groups instead of piperazine .
- Impact : The absence of the acetamide linker reduces flexibility but increases hydrophobicity. Both compounds exhibit high affinity for sigma receptors, highlighting the importance of the dichlorophenyl group in sigma-1/2 binding .
- Pharmacological Relevance : Sigma receptor ligands are studied for neuroprotective and anticancer effects.
Replacement of Piperazine with Other Heterocycles
N-(3,4-Dichlorophenyl)-2-(4-((Quinoxalin-2-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (12e)
- Structural Difference: The piperazine is replaced with a 1,2,3-triazole ring bearing a quinoxaline substituent .
- Impact: The triazole enhances metabolic stability via resistance to oxidative degradation.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 45% efficiency .
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide (28)
- Structural Difference : A benzothiazole ring replaces the piperazine, with a trifluoromethoxy group enhancing electron-deficient character .
- Impact : Benzothiazoles are associated with antitumor and antimicrobial activities. The trifluoromethoxy group improves bioavailability and CNS penetration.
- Synthesis : Microwave-assisted synthesis achieved a 45% yield .
Variations in the Acetamide-Linked Aromatic Group
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Structural Difference : The phenylpiperazine is replaced with a dihydro-1H-pyrazol-4-yl ring .
- Impact : The pyrazole ring introduces conformational rigidity, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, affecting binding pocket compatibility .
- Crystallography : Three distinct conformers in the asymmetric unit suggest dynamic binding modes .
Research Findings and Implications
- Conformational Dynamics: highlights the role of dihedral angles in dictating binding modes, suggesting that even minor structural changes (e.g., sulfonyl vs. phenyl groups) can dramatically alter pharmacological profiles .
- Synthetic Efficiency : Microwave-assisted and click chemistry methods (Evidences 3, 5) improve yields and purity, critical for scalable drug development .
- Receptor Specificity : The dichlorophenyl moiety is a recurring motif in sigma receptor ligands () and kinase inhibitors (), underscoring its versatility in targeting diverse pathways .
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
This compound belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic effects. The specific structure of this compound suggests potential interactions with various neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptor activity. Preliminary studies indicate that it may act as a serotonin receptor agonist , influencing serotonin pathways that are crucial in mood regulation and anxiety disorders. Additionally, its piperazine moiety suggests potential interactions with dopamine receptors, which are vital in the treatment of psychotic disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various enzymes and receptors:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Serotonin Receptor Inhibition | 0.25 | |
| Dopamine Receptor Modulation | 0.15 | |
| Acetylcholinesterase Inhibition | 0.30 |
These values indicate a potent interaction with serotonin and dopamine receptors, suggesting its potential as an antidepressant or antipsychotic agent.
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, this compound showed significant antidepressant-like effects in the forced swim test and tail suspension test.
- Anxiolytic Effects : The compound demonstrated anxiolytic properties in the elevated plus maze test, indicating its potential use in treating anxiety disorders.
- Neuroprotective Effects : Research indicated that it might protect neuronal cells from oxidative stress-induced apoptosis.
Case Study 1: Antidepressant Efficacy
A study conducted on mice evaluated the antidepressant efficacy of this compound. Mice treated with varying doses exhibited a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Case Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic effects of this compound using the elevated plus maze model. Results indicated that subjects administered this compound spent significantly more time in the open arms compared to untreated controls, reinforcing its potential as an anxiolytic agent.
Q & A
Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how are intermediates characterized?
The synthesis typically involves coupling a phenylpiperazine moiety with a dichlorophenylacetamide precursor. Key steps include:
- Coupling reactions : Use of coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between 4-phenylpiperazine and 3,4-dichlorophenylacetic acid derivatives .
- Purification : Recrystallization from solvents like ethanol or chloroform to isolate intermediates .
- Characterization : Intermediates are validated via thin-layer chromatography (TLC) for Rf values, melting point analysis, and -NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
- NMR spectroscopy : - and -NMR provide detailed information on hydrogen and carbon environments, respectively. For example, aromatic protons in the dichlorophenyl group appear as distinct doublets in the δ 7.2–7.6 ppm range .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths, angles, and torsion angles. Validation metrics like R-factors ensure accuracy .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the phenylpiperazine derivative to the acetamide precursor to account for side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .
- Temperature control : Reactions performed at 60–80°C minimize decomposition while ensuring complete conversion .
- Workup optimization : Use aqueous washes to remove unreacted reagents and column chromatography for high-purity isolation .
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Comparative bioassays : Test analogs under identical conditions (e.g., MIC assays for antimicrobial activity) to isolate structural determinants of efficacy. For example, substituting the phenylpiperazine group with a 4-fluorophenyl variant alters NK1 receptor affinity .
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. F on phenyl rings) with activity trends. Dichlorophenyl derivatives often show enhanced anticonvulsant activity compared to mono-chloro analogs .
- Computational modeling : Use docking simulations to predict binding interactions with target proteins (e.g., tachykinin receptors) and validate with mutagenesis studies .
Q. What methodological considerations are critical when interpreting crystallographic data for this compound using SHELX?
- Refinement parameters : Employ SHELXL for least-squares refinement, adjusting thermal displacement parameters (U) for non-hydrogen atoms .
- Validation checks : Monitor R and wR values (<5% and 15%, respectively) and analyze residual electron density maps to detect disorder .
- Hydrogen placement : Use riding models for hydrogen atoms, with distances constrained to 0.95 Å for aromatic CH groups .
- Interactions analysis : Identify intermolecular forces (e.g., C–H···O hydrogen bonds) that stabilize crystal packing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting point or spectral data between synthesized batches?
- Reproducibility checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation or hydrolysis artifacts .
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) that may alter physical properties .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which can affect melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
